molecular formula C8H11NO2 B14752992 N,N,5-trimethylfuran-2-carboxamide

N,N,5-trimethylfuran-2-carboxamide

Cat. No.: B14752992
M. Wt: 153.18 g/mol
InChI Key: VXPMIHPSWXJYGU-UHFFFAOYSA-N
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Description

N,N,5-Trimethylfuran-2-carboxamide (CAS No. 71160-44-6) is a furan-derived carboxamide with a methyl group at the 5-position of the furan ring and two methyl substituents on the carboxamide nitrogen. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol . This compound is structurally characterized by:

  • A furan ring (oxygen-containing heterocycle) at the core.
  • A carboxamide group (-CON(CH₃)₂) at position 2.
  • A methyl substituent at position 3.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N,N,5-trimethylfuran-2-carboxamide

InChI

InChI=1S/C8H11NO2/c1-6-4-5-7(11-6)8(10)9(2)3/h4-5H,1-3H3

InChI Key

VXPMIHPSWXJYGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, N,N,5-trimethyl- typically involves the reaction of 2-furancarboxylic acid with N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of 2-Furancarboxamide, N,N,5-trimethyl- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, N,N,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-furancarboxylic acid or other oxidized derivatives.

    Reduction: Formation of 2-furylmethylamine or other reduced forms.

    Substitution: Formation of various substituted furans depending on the reagents used.

Scientific Research Applications

2-Furancarboxamide, N,N,5-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, N,N,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

Nitro-Substituted Furan Carboxamides
  • N-(3,5-Bis(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22n): Substituents: Nitro group at position 5, trifluoromethylphenyl on the amide. Molecular weight: ~377.25 g/mol. Properties: Melting point 181–182°C; IR shows NH, C=O, NO₂, and CF₃ peaks. Exhibits potent trypanocidal activity .
  • N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a): Substituents: Nitro at position 5, cyclohexylamine-derived amide. Synthesis: Prepared via coupling reactions with cyclohexylamine. Activity: Demonstrates trypanocidal properties due to the nitro group’s electron-withdrawing effects .

Key Differences :

  • The nitro group in these analogs enhances electrophilicity and redox activity, critical for their trypanocidal effects.
  • N,N,5-Trimethylfuran-2-carboxamide lacks nitro groups, likely reducing reactivity but improving metabolic stability.
Halogen-Substituted Furan Carboxamides
  • 5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide: Substituents: Chlorophenyl at position 5, diethylamino group on the amide. Molecular weight: ~368.85 g/mol. Properties: Chlorine increases lipophilicity; diethylamino group may enhance solubility in polar solvents .

Comparison :

  • The chlorophenyl group introduces steric bulk and electronegativity, altering binding interactions compared to the simpler methyl substituent in this compound.

Heterocycle Core Modifications

Benzofuran Derivatives
  • 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide: Core: Benzofuran (fused benzene-furan ring). Substituents: Fluorine at position 5, methyl groups at position 3 and on the amide. Molecular weight: 221.23 g/mol.

Key Differences :

Thiophene Analogs
  • N-(4-(3-Methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :
    • Core: Thiophene (sulfur-containing heterocycle).
    • Substituents: Nitro group, methoxyphenyl-thiazole.
    • Molecular weight: ~407.39 g/mol.
    • Activity: Antibacterial due to thiophene’s electronic profile and nitro group .

Comparison :

  • Thiophene’s higher aromaticity and sulfur atom alter electronic properties and binding modes compared to furan.

Carboxamide Nitrogen Substituents

  • N,N-Diethyl Analogs: Example: 5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide . Properties: Diethylamino groups increase basicity and solubility.
  • N-Cyclohexyl Analogs :
    • Example: N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) .
    • Properties: Cyclohexyl group enhances hydrophobicity and steric hindrance.

Comparison :

  • N,N-Dimethyl substitution in the target compound balances steric effects and solubility better than bulkier groups.

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound 165.19 Not reported 5-CH₃, -CON(CH₃)₂
22n 377.25 181–182 5-NO₂, -CONH-C₆H₃(CF₃)₂
5-Fluoro-N,N,3-trimethylbenzofuran 221.23 Not reported 5-F, benzofuran core
N-Cyclohexyl-5-nitrofuran-2-carboxamide 252.26 Not reported 5-NO₂, -CONH-cyclohexyl

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